N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylcyclohexan-1-amine
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Overview
Description
N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylcyclohexan-1-amine is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a methoxy group and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylcyclohexan-1-amine typically involves the reaction of 4-methoxynaphthalene-1-carbaldehyde with 2-methylcyclohexan-1-amine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylcyclohexan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-Methoxynaphthalene: A simpler structure with a single methoxy group on the naphthalene ring.
N’-[(2-Methoxynaphthalen-1-yl)methylidene]-4-methylbenzohydrazide: A compound with a similar naphthalene core but different functional groups.
Uniqueness
N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylcyclohexan-1-amine is unique due to its combination of a naphthalene ring with a methoxy group and a cyclohexane ring. This structure imparts specific chemical and physical properties that make it valuable for various applications .
Properties
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-14-7-3-6-10-18(14)20-13-15-11-12-19(21-2)17-9-5-4-8-16(15)17/h4-5,8-9,11-12,14,18,20H,3,6-7,10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTJIBVWBOAREF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=CC=C(C3=CC=CC=C23)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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